molecular formula C24H39NO6 B1245587 Bullatine B

Bullatine B

Cat. No.: B1245587
M. Wt: 437.6 g/mol
InChI Key: XRARAKHBJHWUHW-QVUBZLTISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neoline can be synthesized through various chemical reactions involving the Aconitum plant. The synthetic route typically involves the extraction of the compound from the plant roots, followed by purification processes such as chromatography . The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of neoline involves large-scale extraction from Aconitum plant roots. The process includes drying the plant material, grinding it into a fine powder, and then using solvents to extract the alkaloids. The extract is then purified to isolate neoline .

Chemical Reactions Analysis

Types of Reactions: Neoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of neoline derivatives with additional oxygen-containing functional groups .

Mechanism of Action

Neoline exerts its effects by targeting the Nav1.7 voltage-gated sodium channel. This channel is crucial for the transmission of pain signals in the nervous system. By inhibiting this channel, neoline can reduce the sensation of pain, making it a potential therapeutic agent for neuropathic pain . The molecular pathways involved include the modulation of sodium ion flow, which affects the excitability of neurons .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1

InChI Key

XRARAKHBJHWUHW-QVUBZLTISA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Synonyms

neoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatine B
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Bullatine B
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Bullatine B
Reactant of Route 6
Bullatine B

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